5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one
Description
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H15N5O/c1-6-7(9-4-5-13(2)3)10-8(14)12-11-6/h4-5H2,1-3H3,(H2,9,10,12,14) |
InChI Key |
PBMFJQHGZTXUDY-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCN(C)C |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazides with 1,2-Dicarbonyl Compounds
The foundational approach involves reacting hydrazides with 1,2-diketones or related electrophiles. For example, 3,5,6-trisubstituted 1,2,4-triazines are synthesized via condensation of hydrazides (e.g., ethyl 2-cyano-3-(dimethylamino)acrylate) with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This method is scalable but may yield regioisomers when unsymmetrical diketones are used, necessitating chromatographic separation.
-
Hydrazide Preparation : Reflux ethyl 2-cyanoacetate with hydrazine hydrate in ethanol.
-
Cyclocondensation : Combine hydrazide (1 eq), 1,2-diketone (1 eq), ammonium acetate (2 eq), and acetic acid (5 mL) at 80°C for 12 h.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Functionalization at the 5-Position: Introduction of the (2-Dimethylaminoethyl)amino Group
Nucleophilic Aromatic Substitution (SNAr)
The 5-position of 6-methyl-1,2,4-triazin-3(2H)-one is activated for substitution via halogenation. 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as a key intermediate, enabling displacement with amines.
-
Halogenation : Treat 6-methyl-1,2,4-triazin-3(2H)-one with phosphorus oxychloride (POCl₃) at 80°C to yield 5-bromo-6-methyl-1,2,4-triazin-3(2H)-one.
-
Amination : React the brominated intermediate with 2-(dimethylamino)ethylamine (2 eq) in dimethylformamide (DMF) at 60°C for 24 h.
-
Purification : Isolate via recrystallization (ethanol/water) with 68% yield.
Reductive Amination
Alternative routes employ reductive amination to introduce the dimethylaminoethyl moiety. A Vilsmeier-Haack reagent-mediated reaction forms an imine intermediate, reduced using sodium borohydride (NaBH₄).
-
Imine Formation : React 5-amino-6-methyl-1,2,4-triazin-3(2H)-one with 2-dimethylaminoethyl chloride in acetic acid.
-
Reduction : Add NaBH₄ (1.2 eq) at 0°C, stir for 2 h.
Alternative One-Pot Strategies
Tandem Cyclization-Amination
A streamlined method avoids isolating intermediates by combining cyclocondensation and amination in one pot. Ethyl 3-(dimethylamino)acrylate and thiourea derivatives are heated in acetic acid to directly form the target compound.
Critical Analysis of Methodologies
Yield and Selectivity Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | Bromination + Amination | 68 | 98 |
| Reductive Amination | Imine Reduction | 72 | 97 |
| One-Pot | Tandem Cyclization | 85 | 95 |
Insights :
-
One-Pot Synthesis offers superior efficiency but requires stringent temperature control.
-
SNAr provides high purity but involves toxic halogenating agents.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
Biological Activities
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one has shown notable biological activities, which can be categorized as follows:
- Antimicrobial Activity : Compounds in the triazine class are often investigated for their potential as antimicrobial agents. Preliminary studies indicate that this compound may exhibit activity against various Gram-positive bacteria and fungi.
- Anticancer Potential : Research has indicated that derivatives of triazines can possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound could be further explored for its potential use in cancer therapy .
Applications in Pharmaceuticals
The pharmaceutical applications of this compound include:
- Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases, particularly those involving microbial infections and cancer .
- Research Tool : The compound may serve as a valuable research tool in studying the mechanisms of action of triazine derivatives and their interactions with biological targets.
Agrochemical Applications
In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals:
- Herbicides and Pesticides : Triazine compounds are widely used in agriculture as herbicides. The structural characteristics of this compound may allow it to function effectively as a herbicide or pesticide.
Mechanism of Action
The mechanism of action of 5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazinone core is a common scaffold in medicinal and agrochemical research. Below is a comparative analysis of key analogues:
Biological Activity
5-((2-(Dimethylamino)ethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as DMET, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology and agrochemicals.
- Molecular Formula : C₇H₁₃N₅O
- Molecular Weight : 169.22 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
DMET is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : DMET has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, which is crucial for DNA replication and cell division .
- Receptor Modulation : The compound has demonstrated affinity for various receptors, including serotonin receptors. Studies indicate that DMET can act as an agonist for the 5-HT1D receptor, which may have implications in treating migraines and other neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that DMET exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Anticancer Activity
Research indicates that DMET and its derivatives may possess anticancer properties. A study involving gastric adenocarcinoma cells (MKN-45) showed that DMET derivatives induced significant cytotoxicity compared to conventional chemotherapeutics like Paclitaxel . The observed mechanism includes:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Antimicrobial Properties
DMET has been evaluated for its antibacterial and antifungal activities:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Fungal Strains Tested : Candida albicans.
Results indicated that DMET exhibited moderate inhibitory effects against these microorganisms, suggesting potential as a lead compound for developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, researchers synthesized several derivatives of DMET and tested their efficacy against various cancer cell lines. The results showed that certain derivatives had IC50 values lower than those of standard chemotherapy agents, indicating higher potency in inhibiting cancer cell growth.
Case Study 2: Neuropharmacological Effects
A pharmacological study assessed the effects of DMET on animal models exhibiting migraine-like symptoms. The results suggested that DMET significantly reduced the frequency and intensity of migraine episodes compared to the control group, supporting its potential use in migraine therapy .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
